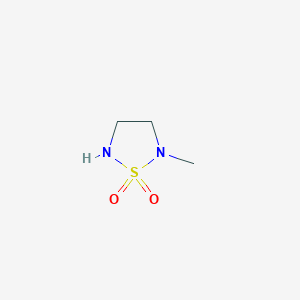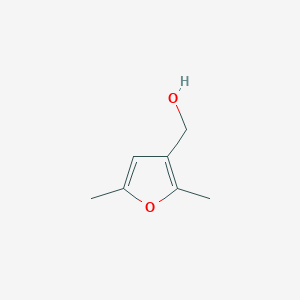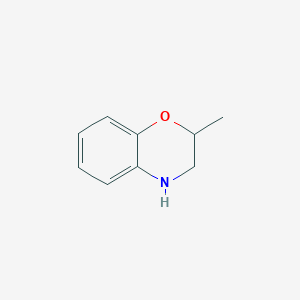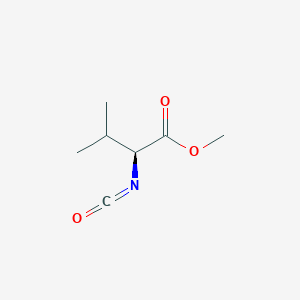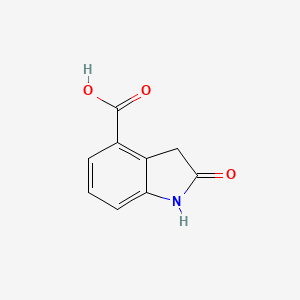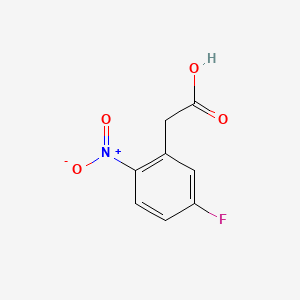
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at position 5 and the chloro-phenyl group at position 2 are indicative of the compound's potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by single-crystal X-ray diffraction, indicating the feasibility of synthesizing complex pyrimidine derivatives with specific substitutions . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives, showcasing the versatility of pyrimidine carboxylates in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using Gaussian09 software, demonstrating the compound's optimized geometry and electronic properties . Single crystal X-ray structural analysis has also been performed on polymorphs of related compounds, revealing insights into their molecular geometries and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine carboxylates undergo various chemical reactions, expanding their utility in synthetic chemistry. Reactions with O-nucleophiles and N-nucleophiles have been explored, leading to the formation of phenoxymethyl- and methoxymethylpyridine carboxylates, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the reaction of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement and subsequent reactions to synthesize pyrazolopyrimidine derivatives further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine carboxylates are influenced by their molecular structure. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides data on its monoclinic space group, unit cell parameters, and density, which are crucial for understanding its physical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential of related compounds, offer insights into their electronic properties and potential applications in nonlinear optics and as inhibitors for drug development .
Applications De Recherche Scientifique
Application in Neuroprotection and Anti-neuroinflammatory Agents
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds have been studied for their effects on human microglia and neuronal cell models .
- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Retinoid X Receptor Agonists
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Ethyl 2-chloropyrimidine-5-carboxylate is used in the synthesis of Retinoid X receptor agonists (RXR) that are used in the treatment of cancers .
Application in Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity
- Specific Scientific Field : Pharmaceutical Research .
- Summary of the Application : Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as antiviral, anticancer, antioxidant, and antimicrobial agents . These compounds have been studied for their effects on various cell models .
- Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The antiviral, anticancer, antioxidant, and antimicrobial activity was evaluated by various assays .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral, anticancer, antioxidant, and antimicrobial properties . Among the 14 synthesized compounds, several exhibited promising activity in various assays .
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGKYDTQXQWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
